3,6,8-Trimethoxynaphthalen-1-ol
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Overview
Description
3,6,8-Trimethoxynaphthalen-1-ol is a chemical compound belonging to the class of naphthalenes, which are characterized by two ortho-fused benzene rings. This compound is notable for its three methoxy groups attached to the naphthalene ring at positions 3, 6, and 8, and a hydroxyl group at position 1. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethoxynaphthalen-1-ol typically involves the methoxylation of naphthalene derivatives. One common method includes the reaction of 1-naphthol with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3,6,8-Trimethoxynaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler naphthalene derivative.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,6,8-trimethoxynaphthalen-1-one.
Reduction: Formation of 3,6,8-trimethylnaphthalene.
Substitution: Formation of 3,6,8-trihalonaphthalen-1-ol derivatives.
Scientific Research Applications
3,6,8-Trimethoxynaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6,8-Trimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups enable it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
1,3,6,8-Tetrahydroxynaphthalene: A related compound with hydroxyl groups instead of methoxy groups.
2,3,6-Trimethylnaphthalene: A similar compound with methyl groups instead of methoxy groups.
3,6,8-Trimethoxynaphthalene: Lacks the hydroxyl group at position 1.
Uniqueness: 3,6,8-Trimethoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3,6,8-trimethoxynaphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-15-9-4-8-5-10(16-2)7-12(17-3)13(8)11(14)6-9/h4-7,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPSCJHXZQRAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=C2OC)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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